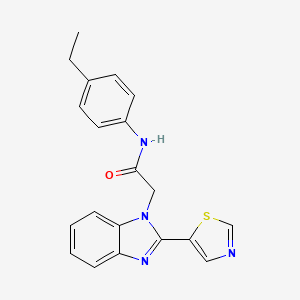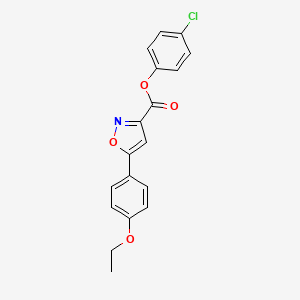
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxybenzyl)-N-(pyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-[(3,4-DIMETHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a dimethoxyphenyl group, and a pyridinyl group
Preparation Methods
The synthesis of 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-[(3,4-DIMETHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the chlorination of 3,5-dimethylphenol to produce 4-chloro-3,5-dimethylphenol. This intermediate is then reacted with appropriate reagents to introduce the phenoxy and pyridinyl groups. The final step involves the formation of the acetamide linkage through a condensation reaction with an amine derivative .
Chemical Reactions Analysis
2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-[(3,4-DIMETHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
This compound has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.
Medicine: Preliminary studies suggest that it may have pharmacological properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-[(3,4-DIMETHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
When compared to similar compounds, 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-[(3,4-DIMETHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE stands out due to its unique combination of functional groups. Similar compounds include:
2-(4-chloro-3,5-dimethylphenoxy)propanoic acid: This compound shares the chlorinated phenoxy group but differs in its overall structure and applications.
2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoyl chloride: Another related compound, which is used in different synthetic applications.
Properties
Molecular Formula |
C24H25ClN2O4 |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[(3,4-dimethoxyphenyl)methyl]-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C24H25ClN2O4/c1-16-11-19(12-17(2)24(16)25)31-15-23(28)27(22-7-5-6-10-26-22)14-18-8-9-20(29-3)21(13-18)30-4/h5-13H,14-15H2,1-4H3 |
InChI Key |
KCAFDHYAWMKIJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N(CC2=CC(=C(C=C2)OC)OC)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-diphenyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B14986998.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B14987003.png)

![methyl 4-({[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B14987022.png)

![N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenoxybutanamide](/img/structure/B14987032.png)
![1-[2-(4-methoxyphenoxy)ethyl]-2-[1-(morpholin-4-yl)ethyl]-1H-benzimidazole](/img/structure/B14987043.png)


![2-{[3-(Morpholin-4-YL)propyl]amino}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B14987055.png)
![N-(3,5-dimethylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B14987056.png)
![N-[2-(cyclohexylcarbamoyl)phenyl]-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14987061.png)
![N-{1-ethyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}thiophene-2-carboxamide](/img/structure/B14987068.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B14987083.png)
